Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Elastase Inhibition Protease Inhibitor Peptidomimetic

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS 291778-49-9) is a chiral, protected amino alcohol building block incorporating a trifluoromethyl group and a benzyl carbamate (Cbz) protecting group. With a molecular formula of C14H18F3NO3 and molecular weight of 305.29 g/mol , this compound serves as a key intermediate in the synthesis of peptidomimetic inhibitors, notably neutrophil elastase inhibitors such as ZD-0892.

Molecular Formula C14H18F3NO3
Molecular Weight 305.297
CAS No. 291778-49-9
Cat. No. B2385189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate
CAS291778-49-9
Molecular FormulaC14H18F3NO3
Molecular Weight305.297
Structural Identifiers
SMILESCC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12-/m0/s1
InChIKeySESFXBYSHTUGNX-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS 291778-49-9): Chiral Cbz-Protected Amino Alcohol for Pharmaceutical Intermediate Sourcing


Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate (CAS 291778-49-9) is a chiral, protected amino alcohol building block incorporating a trifluoromethyl group and a benzyl carbamate (Cbz) protecting group . With a molecular formula of C14H18F3NO3 and molecular weight of 305.29 g/mol , this compound serves as a key intermediate in the synthesis of peptidomimetic inhibitors, notably neutrophil elastase inhibitors such as ZD-0892 . Its well-defined (2S,3S) stereochemistry is critical for the biological activity of the final drug candidates, making stereochemical fidelity a paramount procurement consideration .

Why Generic Substitution of Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate Fails: The Impact of Stereochemistry and Protection on Final Drug Candidate Performance


Substitution with a generic 'Cbz-protected amino alcohol' or a cheaper diastereomer poses substantial risk because the (2S,3S) absolute configuration is specifically required for binding to target proteases, while the Cbz group provides orthogonal amine protection during multi-step peptide coupling . The free amine analog (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol (CAS 291778-50-2) lacks the necessary protecting group for controlled synthesis, and the (2S,3R) diastereomer (CAS 182073-79-6) is expected to exhibit altered or abolished biological activity as demonstrated by the strict diastereoselectivity observed in structure-activity relationships of related peptidomimetic inhibitors . The trifluoromethyl moiety further distinguishes this compound from non-fluorinated analogs, which typically suffer from inferior metabolic stability and bioavailability .

Product-Specific Quantitative Evidence Guide for Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate


Stereochemistry Required for Neutrophil Elastase Inhibition: (2S,3S) vs. (2S,3R) Diastereomer

The (2S,3S) configuration is essential for the biological activity of downstream elastase inhibitors. The potent neutrophil elastase inhibitor ZD-0892, which incorporates the (2S,3S) amino alcohol fragment, exhibits a Ki of 6.7 nM for human neutrophil elastase and 200 nM for porcine pancreatic elastase [1]. While direct enzymatic data for the (2S,3R) diastereomer of ZD-0892 is not available, the strict diastereoselectivity required for elastase inhibition is a well-established class-level principle, indicating that the (2S,3R) form would likely be inactive or significantly less potent .

Elastase Inhibition Protease Inhibitor Peptidomimetic

Cbz Protection Enables Selective Deprotection vs. Boc or Fmoc Analogs Under Acidic or Basic Peptide Synthesis Conditions

The benzyl carbamate (Cbz) protecting group on this compound can be removed via catalytic hydrogenolysis (H2/Pd-C) or mild acidic conditions (HBr/AcOH), conditions under which Boc groups (cleaved by strong acid) and Fmoc groups (cleaved by base) are not orthogonal . This allows the compound to be used in fragment condensation strategies where the trifluoromethyl amino alcohol must be unmasked selectively in the presence of other acid- or base-labile protecting groups . Direct comparative deprotection yields or reaction rates for this specific compound versus its Boc- or Fmoc-protected versions have not been reported in public literature; however, the general synthetic utility of Cbz in orthogonal protection schemes is a foundational principle of peptide chemistry [1].

Peptide Synthesis Protecting Group Strategy Orthogonal Protection

Trifluoromethyl Group Enhances Metabolic Stability Relative to Non-Fluorinated Analogs

The presence of the trifluoromethyl (-CF3) group in this compound confers enhanced metabolic stability compared to non-fluorinated analogs. Trifluoromethyl groups are known to resist oxidative metabolism by cytochrome P450 enzymes, thereby extending the half-life of drug candidates [1]. In the context of elastase inhibitors, the trifluoromethyl ketone moiety acts as a transition-state analog, forming a stable, reversible covalent adduct with the active-site serine [2]. Non-fluorinated methyl analogs would lack this ability to form stable enzyme-inhibitor complexes [2]. Quantitative comparative metabolic stability data for this specific compound versus non-fluorinated analogs are not publicly available; however, the general principle of fluorine substitution improving metabolic stability is well-documented across multiple chemical series [1].

Metabolic Stability Fluorine Chemistry Bioisostere

Supplied Purity Specification of ≥98% (NLT 98%) Ensures Reliable Intermediate Quality for cGMP-like Synthesis

This compound is supplied with a purity of NLT 98% (Not Less Than 98%) as specified by manufacturers such as MolCore . This high purity is critical for advanced pharmaceutical intermediate applications where impurities, particularly diastereomeric or side-product contaminants, can propagate into the final active pharmaceutical ingredient (API) and compromise its purity profile . Lower-purity offerings (e.g., 95% technical grade) from some vendors may contain up to 5% undefined impurities, which can be unacceptable for regulated synthesis under ICH Q7 guidelines . While no direct head-to-head impurity profiling data comparing different vendors' batches is publicly available, the explicit NLT 98% specification provides a verifiable procurement benchmark.

Purity Specification Quality Control API Intermediate

Best Research and Industrial Application Scenarios for Benzyl ((2S,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate


Synthesis of Neutrophil Elastase Inhibitors (e.g., ZD-0892) for Inflammatory Disease Research

The compound is the direct precursor to the active amino alcohol fragment of ZD-0892, a potent neutrophil elastase inhibitor (Ki = 6.7 nM for human neutrophil elastase) [1]. After Cbz deprotection, the liberated (2S,3S)-amino alcohol is coupled to peptide-based warheads to form the final inhibitor. This application is validated by the reported use of the compound in elastase inhibitor synthesis . The (2S,3S) stereochemistry and trifluoromethyl group are essential to the inhibitor's mechanism, which involves formation of a transition-state analog adduct with the catalytic serine [1].

Multi-step Peptide Mimetic Synthesis Requiring Orthogonal Amine Protection

The Cbz protecting group allows the compound to be employed in fragment condensation strategies where selective deprotection is required. The Cbz group can be removed via hydrogenolysis without affecting acid- or base-sensitive functionalities present in the growing peptide chain . This orthogonality makes the compound suitable for the synthesis of complex peptidomimetic protease inhibitors where Bo- and Fmoc-protecting groups are already occupied . The trifluoromethyl group simultaneously serves as a metabolic stability element and a pharmacophore, reducing the need for additional fluorine-introduction steps later in the synthesis [2].

Building Block for Structure-Activity Relationship (SAR) Libraries Targeting Serine Proteases

The compound can serve as a common intermediate for generating focused libraries of serine protease inhibitors. Variation of the acylating agent coupled to the deprotected amino alcohol core allows systematic exploration of the P' subsite of the target protease [2]. The trifluoromethyl group provides a constant pharmacophore anchor, while modifications at the N-terminus probe binding pocket specificity. This approach has been demonstrated in the development of elastase and related serine protease inhibitors . The NLT 98% purity specification ensures that library compounds are not confounded by diastereomeric impurities, which is critical for reliable SAR interpretation .

Preclinical Development of Long-Acting Protease Inhibitors Leveraging Enhanced Metabolic Stability

The trifluoromethyl group incorporated in the compound confers resistance to oxidative metabolism, a common clearance pathway for peptide-based drugs [2]. Preclinical programs developing orally bioavailable or long-acting injectable protease inhibitors can leverage this building block to improve the pharmacokinetic profile of their candidates. The compound's use as an intermediate in the synthesis of inhibitors targeting liver and pancreas diseases underscores its relevance for therapeutic areas requiring sustained target engagement .

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